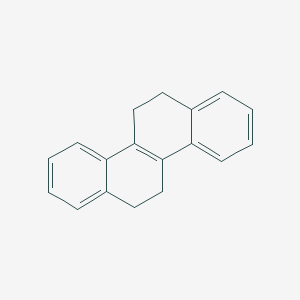

5,6,11,12-Tetrahydrochrysene

説明

5,6,11,12-Tetrahydrochrysene is a compound that has been synthesized and studied for its potential applications in various fields, including organic electronics and laser technology. The synthesis of tetrahydrochrysenes, including this compound, has been described, with a focus on developing efficient synthetic pathways for starting materials and investigating their preliminary laser performance data . Additionally, the synthesis of hexahydrochrysene derivatives has been reported, which may share some synthetic similarities with tetrahydrochrysene compounds .

Synthesis Analysis

The synthesis of tetrahydrochrysenes involves general synthetic pathways that have been optimized for the production of this compound and its derivatives. The development of efficient syntheses for the required starting materials, such as 2-(3-biphenylyl)ethyl bromide and 6-phenyl-3,4-dihydro-1(2H)-naphthalenone, is crucial for the preparation of these compounds . The synthesis of hexahydrochrysene derivatives, which may be related to tetrahydrochrysenes, includes steps such as microwave-assisted O-alkylation and cyclization reactions to form the polycyclic ring system .

Molecular Structure Analysis

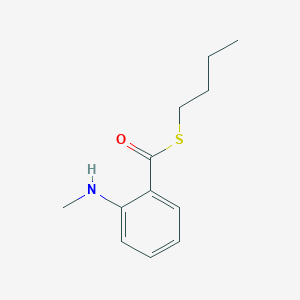

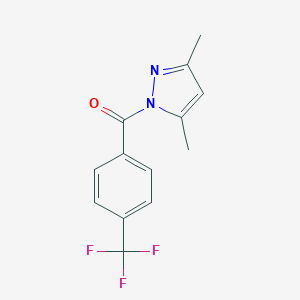

While the provided data does not directly discuss the molecular structure of this compound, it is reasonable to infer that the compound would exhibit structural features typical of tetrahydrochrysenes, such as a polycyclic aromatic framework with saturated carbon atoms at specific positions. The molecular structure of related compounds, such as hexahydrochrysene derivatives, has been confirmed by X-ray crystallography, which suggests that similar analytical techniques could be used to elucidate the structure of this compound .

Chemical Reactions Analysis

The chemical reactivity of tetrahydrochrysenes has been explored in the context of their potential use as ultraviolet laser dyes. Preliminary data on the laser performance of these compounds have been included in the studies, indicating that their chemical properties may be tuned for specific optoelectronic applications . The synthesis of related compounds, such as dicyanotetracenes, involves complex cascade reactions and decyanation/aromatization reactions catalyzed by copper complexes, which could provide insights into the types of chemical reactions that tetrahydrochrysenes might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have not been explicitly detailed in the provided data. However, the synthesis and study of related compounds, such as tetra-substituted chrysenes, have revealed that these compounds can exhibit blue fluorescent emission with high quantum yields, which suggests that this compound may also possess interesting photophysical properties . The optoelectronic properties of dicyanotetracenes, which show enhanced stability and high fluorescence emission, could be indicative of the properties of tetrahydrochrysenes .

科学的研究の応用

エストロゲン受容体可視化

THCは、生細胞におけるエストロゲン受容体(ER)のin situ可視化のための蛍光非ステロイドエストロゲンの開発に使用されてきました . これらの新規エストロゲン蛍光体は、THCの硬直したスチルベン様構造に基づいています . それらは、効率的かつ長波長で環境に敏感な蛍光を提供する電子供与体(ヒドロキシル)基と電子受容体(ニトリル、アミド、エステル、またはケトン)基を具体化しています . これにより、受容体レベルが上昇したトランスフェクトされたCos-7細胞におけるERの可視化が可能になります .

ER-αのアゴニストおよびER-β受容体のアンタゴニスト

2位と8位にヒドロキシル基で、5位と11位にエチル基で置換されたTHCであるカルボテトラサイクリック化合物(5R、11R-立体異性体)は、ER-αのアゴニストであり、ER-β受容体のアンタゴニストです . これは、これらの受容体に結合して、それぞれを活性化またはブロックできることを意味します .

ER変異体の細胞内分布

研究者は、THC蛍光体を使用して、さまざまな欠失を含むER変異体の細胞内分布を分析しました . ERポリペプチド内のアミノ末端配列の除去は、核小体に受容体タンパク質が優先的に蓄積され、核内分布のパターンが変化することにつながることが示されています .

ERに関する細胞学的調査

THC蛍光体は、培養細胞で発現しているERに関する細胞学的調査のための優れたプローブを表しています . それらは、組織サンプル内のERの発現と分布を分析するために蛍光技術を活用するという目標に向けて重要な進歩を表しています

作用機序

Target of Action

The primary target of 5,6,11,12-Tetrahydrochrysene (THC) is the estrogen receptor (ER) . The estrogen receptor is a type of protein within cells that is activated by the hormone estrogen. It plays a crucial role in the regulation of gene expression and affects various biological processes including cell growth and differentiation .

Mode of Action

THC interacts with its target, the estrogen receptor, by binding to it with high affinity . This binding stimulates the transcriptional activity of the receptor . The THC molecules are based on a rigidified stilbene-like structure and embody electron-donor (hydroxyl) and electron-acceptor groups (nitrile, amide, ester, or ketone) that afford efficient, long wavelength, and environment-sensitive fluorescence .

Pharmacokinetics

The physical and chemical properties of thc, such as its density (114g/cm3), boiling point (3778ºC at 760 mmHg), and molecular weight (23232000), may influence its pharmacokinetic properties .

Result of Action

The result of THC’s action is the visualization of the estrogen receptor in living cells . The strong fluorescence of the THC permits visualization, using conventional epifluorescence microscopy, of ER in transfected Cos-7 cells that express elevated levels of receptor . This staining is specific for ER, as it coincides with the distribution of receptor as determined by indirect immunofluorescence analysis using an ER-specific monoclonal antibody .

特性

IUPAC Name |

5,6,11,12-tetrahydrochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZDIQPEOJSBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172333 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18930-97-7 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018930977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。